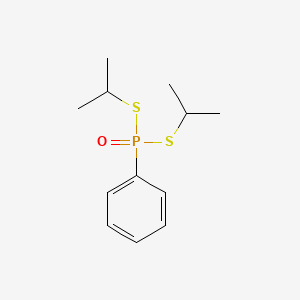
S,S-Dipropan-2-yl phenylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S-Dipropan-2-yl phenylphosphonodithioate: is a chemical compound with the molecular formula C12H19OPS2 It is known for its unique structure, which includes a phenyl group attached to a phosphonodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropan-2-yl phenylphosphonodithioate typically involves the reaction of phenylphosphonodichloridate with isopropyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: S,S-Dipropan-2-yl phenylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted phosphonodithioates.
Scientific Research Applications
S,S-Dipropan-2-yl phenylphosphonodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and pesticides.
Mechanism of Action
The mechanism of action of S,S-Dipropan-2-yl phenylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .
Comparison with Similar Compounds
S,S-Diisopropyl phenylphosphonodithioate: Similar structure but with different substituents.
VX nerve agent: An organic thiophosphate with a similar phosphonodithioate moiety but used as a toxic nerve agent.
Uniqueness: S,S-Dipropan-2-yl phenylphosphonodithioate is unique due to its specific combination of isopropyl and phenyl groups attached to the phosphonodithioate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
Properties
CAS No. |
68598-41-4 |
|---|---|
Molecular Formula |
C12H19OPS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
bis(propan-2-ylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C12H19OPS2/c1-10(2)15-14(13,16-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
XLSPQYPGZITXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SP(=O)(C1=CC=CC=C1)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
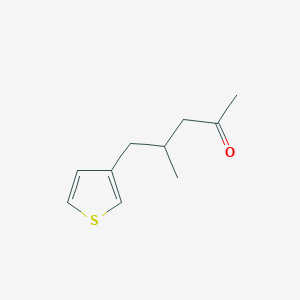

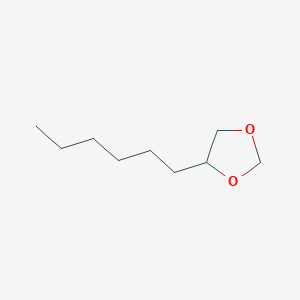

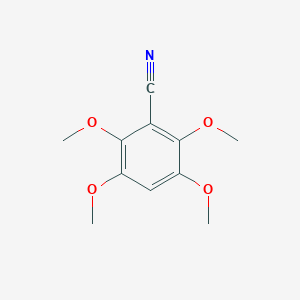

![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
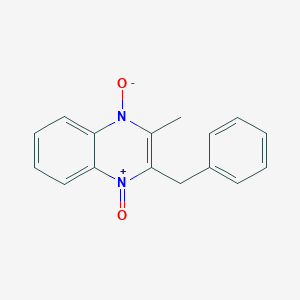
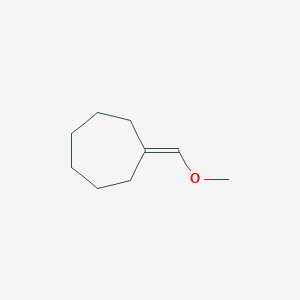
![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
